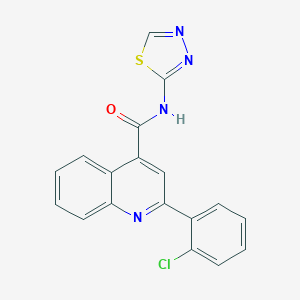
2-(2-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide, commonly known as CTQ, is a synthetic compound that belongs to the quinoline family. It is a potent inhibitor of cancer cell growth and proliferation, making it a promising candidate for cancer therapy.
作用機序
CTQ's mechanism of action involves the inhibition of several key signaling pathways involved in cancer cell growth and proliferation. It inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. CTQ also activates the caspase-3 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
CTQ has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits key signaling pathways involved in cancer cell survival and proliferation. CTQ has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of CTQ is its potent anti-cancer properties, which make it a promising candidate for cancer therapy. However, CTQ's low solubility in water and poor bioavailability are limitations for lab experiments. Its synthesis method is also complex, which may limit its widespread use in research.
将来の方向性
There are several future directions for CTQ research. One area of interest is the development of more efficient synthesis methods to improve its solubility and bioavailability. Another area of interest is the study of CTQ's effects on other signaling pathways involved in cancer cell growth and proliferation. Additionally, the use of CTQ in combination with other anti-cancer drugs is an area of potential research.
合成法
The synthesis of CTQ involves the reaction of 2-chlorobenzoic acid with thiosemicarbazide to form 2-(2-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide. This intermediate is then reacted with 2-chloroquinoline-4-carboxylic acid to form CTQ. The overall yield of this synthesis method is around 60%.
科学的研究の応用
CTQ has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. CTQ induces apoptosis, or programmed cell death, in cancer cells by activating the caspase-3 pathway. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation.
特性
分子式 |
C18H11ClN4OS |
|---|---|
分子量 |
366.8 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C18H11ClN4OS/c19-14-7-3-1-6-12(14)16-9-13(11-5-2-4-8-15(11)21-16)17(24)22-18-23-20-10-25-18/h1-10H,(H,22,23,24) |
InChIキー |
YKRJUXQARPUUSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NC4=NN=CS4 |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NC4=NN=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)

![N-(2-furylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B262089.png)

![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)

![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)
![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)



![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)